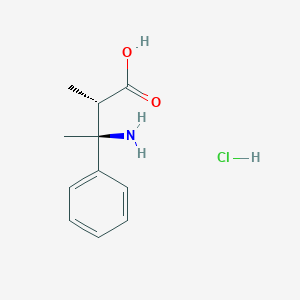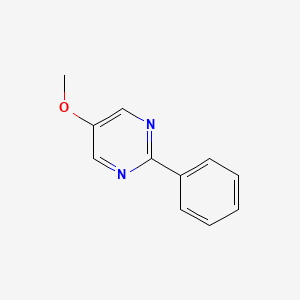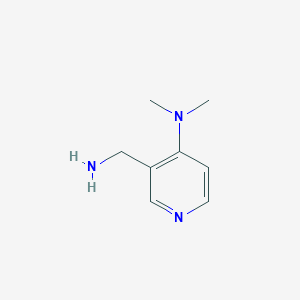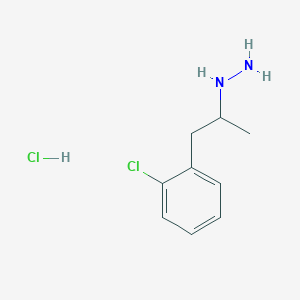
1-(2-Chlorophenyl)-2-hydrazinopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl hydrazine moiety, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride typically involves the reaction of 2-chlorobenzaldehyde with isopropylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(2-Chlorophenyl)ethyl)hydrazinehydrochloride
- (1-(2-Chlorophenyl)methyl)hydrazinehydrochloride
- (1-(2-Chlorophenyl)butan-2-yl)hydrazinehydrochloride
Uniqueness
(1-(2-Chlorophenyl)propan-2-yl)hydrazinehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
38129-55-4 |
|---|---|
Formule moléculaire |
C9H14Cl2N2 |
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN2.ClH/c1-7(12-11)6-8-4-2-3-5-9(8)10;/h2-5,7,12H,6,11H2,1H3;1H |
Clé InChI |
DTESHEPEJUMCJO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


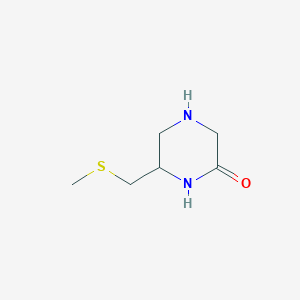
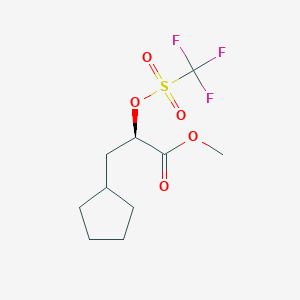
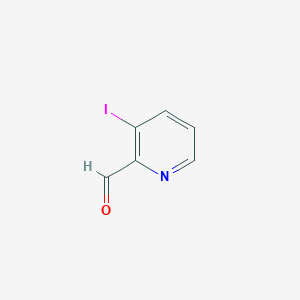
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
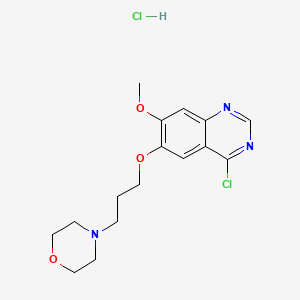


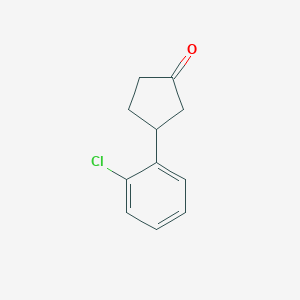
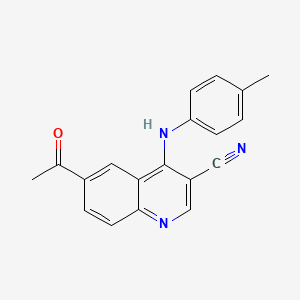
![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
